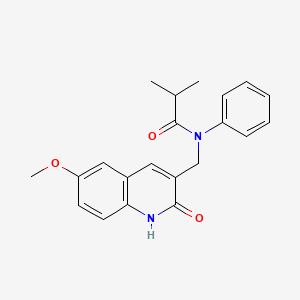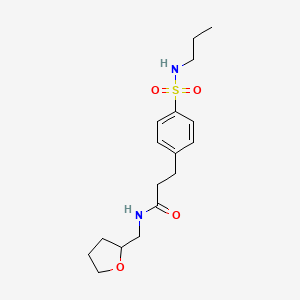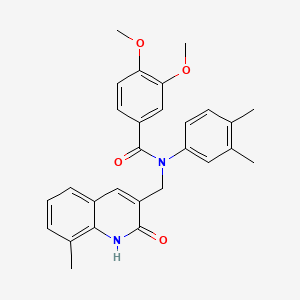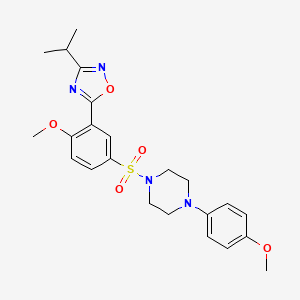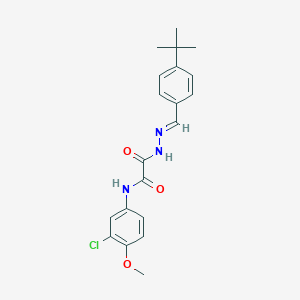
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide, also known as BML-190, is a synthetic compound with potential anti-inflammatory properties. It belongs to the class of benzamides and has been extensively studied for its potential use in treating various inflammatory conditions.
Mécanisme D'action
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide exerts its anti-inflammatory effects by inhibiting the activity of the EP2 receptor. This receptor is involved in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. By inhibiting the activity of this receptor, N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide reduces the production of these inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce inflammation in models of arthritis, colitis, and asthma. Additionally, N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been shown to have analgesic effects in models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide in lab experiments is its potent anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of inflammation and for testing potential anti-inflammatory drugs. However, one limitation of using N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide. One area of research could be the development of more potent and selective EP2 receptor inhibitors. Another area of research could be the investigation of the potential use of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide in the treatment of various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the potential toxicity of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide and to determine the optimal dosage for use in lab experiments.
Méthodes De Synthèse
The synthesis of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with benzylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with ethylenediamine to yield the final product. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been extensively studied for its potential anti-inflammatory properties. It has been shown to inhibit the activity of the prostaglandin E2 receptor EP2, which is involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation.
Propriétés
IUPAC Name |
N'-[(E)-(4-tert-butylphenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(2,3)14-7-5-13(6-8-14)12-22-24-19(26)18(25)23-15-9-10-17(27-4)16(21)11-15/h5-12H,1-4H3,(H,23,25)(H,24,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRAYOMTCDSOSW-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)

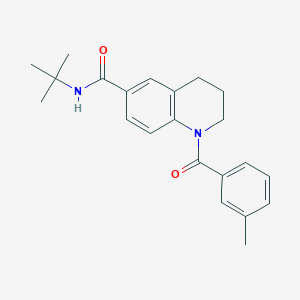
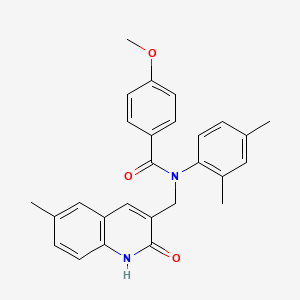
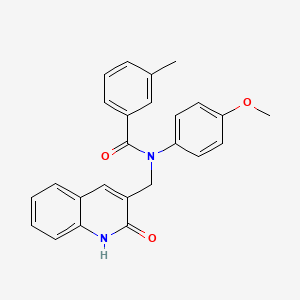
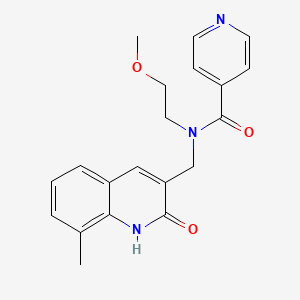
![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
